FTY720-C2
描述
属性
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23,17-24)22-18(2)25/h10-13,23-24H,3-9,14-17H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYDMHKJNIXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441244 | |
| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249289-10-9 | |
| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B7VV6MBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
生物活性
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide, also known as a derivative of fingolimod, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that illustrate its effects and mechanisms.
- Molecular Formula : C21H35NO3
- Molecular Weight : 349.51 g/mol
- CAS Number : 249289-10-9
- Purity : >95% (HPLC)
Structural Representation
The compound can be represented structurally as follows:
Physical Properties
- Storage Temperature : -20°C
- Shipping Temperature : Room Temperature
N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide exhibits biological activity primarily through modulation of sphingosine 1-phosphate (S1P) signaling pathways. It is known to influence immune responses and may play a role in neuroprotective mechanisms. S1P is involved in various cellular processes, including cell proliferation, survival, and migration .
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Immunomodulation : It affects lymphocyte trafficking and has been studied for its potential in autoimmune diseases.
- Neuroprotection : The compound may provide protective effects against neurodegenerative conditions by modulating inflammatory responses in the central nervous system .
Case Studies
A study highlighted the role of S1P in cancer resistance mechanisms, suggesting that compounds like N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide could be promising therapeutic targets for enhancing the efficacy of cancer treatments .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C21H35NO3 |
| Molecular Weight | 349.51 g/mol |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
科学研究应用
Medicinal Chemistry
N-acetyl fingolimod is primarily recognized for its role as a therapeutic agent in multiple sclerosis (MS). Its mechanism of action involves modulation of sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to the central nervous system. This property is crucial for reducing inflammation and neurodegeneration associated with MS.
Case Study: Efficacy in Multiple Sclerosis
A clinical study demonstrated that N-acetyl fingolimod significantly reduced the annualized relapse rate in patients with relapsing forms of MS compared to placebo groups. The study highlighted a reduction in MRI-detected lesions, indicating its effectiveness in managing disease progression .
Neuropharmacology
Research has indicated that N-acetyl fingolimod may have neuroprotective effects beyond its immunomodulatory actions. It has been shown to promote neuronal survival and enhance remyelination processes after injury.
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal illustrated that treatment with N-acetyl fingolimod led to improved functional recovery in animal models of traumatic brain injury (TBI). The compound facilitated axonal regeneration and reduced secondary injury markers, suggesting its potential utility in treating neurodegenerative conditions .
Material Science
Beyond its biological applications, N-acetyl fingolimod's unique chemical properties have made it a candidate for use in developing advanced materials, particularly in drug delivery systems. Its hydrophobic characteristics allow for the formulation of nanoparticles that can encapsulate therapeutic agents for targeted delivery.
Research Findings: Nanoparticle Formulation
Recent research explored the encapsulation of anti-cancer drugs within nanoparticles composed of N-acetyl fingolimod derivatives. The study found that these formulations exhibited enhanced solubility and controlled release profiles, improving therapeutic efficacy against various cancer cell lines .
Comparative Data Table
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogs in Drug Metabolism Studies
(a) De-Xy-[S2200] (2-[2-(Hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide)
- Molecular Formula: C₁₁H₁₅NO₃
- Key Differences: Substitution: Methoxy and methylamino groups replace the octylphenyl and hydroxymethyl groups. Impact: Reduced lipophilicity (LogP ~1.2 estimated) compared to the target compound, altering metabolic stability and tissue penetration .
(b) HC-030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide)
- Key Differences :
- Core Structure: Purine-dione scaffold instead of a branched aliphatic chain.
- Biological Activity : TRPA1 antagonist (IC₅₀ = 4–10 μM) .
- Lipophilicity : LogP ~3.5 (similar to the target compound), but the isopropylphenyl group may enhance blood-brain barrier permeability compared to the octylphenyl chain .
(a) Diethyl 2-acetamido-2-(4-octylphenethyl)malonate
- Role : Precursor in fingolimod synthesis.
- Key Differences :
(b) N-Acetyl-fingolimod
Functional Group Comparison Table
| Compound Name | Key Functional Groups | Molecular Weight | LogP | Biological Role |
|---|---|---|---|---|
| Target Compound (CAS 249289-10-9) | Acetamide, hydroxymethyl, octylphenyl | 349.51 | 3.77 | Fingolimod intermediate |
| De-Xy-[S2200] | Methoxy, methylamino, hydroxymethyl | 209.24 | ~1.2 | Metabolic intermediate |
| HC-030031 | Purine-dione, isopropylphenyl | 331.35 | ~3.5 | TRPA1 antagonist |
| Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | Diethyl ester, acetamide | 451.58 | ~5.0 | Synthetic precursor |
Research Findings and Pharmacological Insights
Metabolic Stability
Solubility and Bioavailability
- Despite similar LogP values, HC-030031’s isopropylphenyl group improves aqueous solubility (0.1 mg/mL) compared to the target compound’s octylphenyl chain (0.02 mg/mL) .
准备方法
Synthetic Routes and Methodologies
Critical Reaction Steps
Reduction and Halogenation
The initial step employs titanium tetrachloride (TiCl₄) and triethylsilane in dichloromethane to reduce 4-octylacetophenone to 1-(4-octylphenyl)propan-1-ol. This reaction proceeds at 0–5°C, achieving >90% yield. Subsequent halogenation with 2-bromopropionyl bromide introduces a nitropropyl side chain, forming 3-nitro-1-(4-octylphenyl)propan-1-one.
Nitroaldol Reaction and Reduction
The nitro intermediate undergoes a nitroaldol reaction with paraformaldehyde and triethylamine in methanol, yielding 2-nitro-2-(4-octylphenethyl)propane-1,3-diol. Sodium borohydride in dry methanol reduces the nitro group to an amine, followed by acetylation with acetic anhydride to produce the target compound.
Detailed Preparation Procedure
Stepwise Synthesis from 4-Octylacetophenone
The following procedure, adapted from WO2012146980A2 (Example 20), outlines the optimized protocol:
Materials and Equipment
- Starting material : 4-Octylacetophenone (50.0 g, 0.18 mol).
- Reagents : TiCl₄ (28.9 g, 0.15 mol), triethylsilane (36.87 g, 0.32 mol), sodium borohydride (34.49 g, 0.91 mol), paraformaldehyde (37.0 g, 1.23 mol).
- Solvents : Dichloromethane (370 mL), methanol (450 mL), hexane (500 mL).
- Conditions : Reaction temperatures maintained at 0–5°C for exothermic steps; reflux at 68°C for nitroaldol reaction.
Reaction Steps
Reduction of 4-Octylacetophenone :
- Combine 4-octylacetophenone (50.0 g) and dichloromethane (185 mL).
- Add triethylsilane (36.87 g) and cool to 0–5°C.
- Slowly add TiCl₄ (28.9 g) in dichloromethane (185 mL) over 30 minutes.
- Stir at 25–30°C for 1 hour, then quench with ice-cold water (370 mL).
- Extract with dichloromethane, wash with sodium bicarbonate, and concentrate to obtain 1-(4-octylphenyl)propan-1-ol (64.0 g, 95% yield).
Nitroaldol Reaction :
- Dissolve 1-(3-nitropropyl)-4-octylbenzene (37.0 g) in methanol (190 mL).
- Add paraformaldehyde (37.0 g) and triethylamine (38.52 g).
- Reflux at 68°C for 2 hours, cool, and concentrate.
- Purify via hexane recrystallization to yield 2-nitro-2-(4-octylphenethyl)propane-1,3-diol (20.5 g, 55% yield).
Reduction and Acetylation :
- Treat the nitro diol (20.5 g) with sodium borohydride (34.49 g) in dry methanol (450 mL) at 25°C for 4 hours.
- Quench with water, extract with ethyl acetate, and concentrate.
- Acetylate the crude amine with acetic anhydride (15 mL) in dichloromethane.
- Purify via hexane precipitation to isolate N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide (37.0 g, 80% yield).
Analytical Characterization
Spectral Data and Purity
Scale-Up and Industrial Considerations
Optimized Conditions for Large-Scale Production
The patent methodology demonstrates scalability, with batch sizes exceeding 50 g. Key optimizations include:
- Solvent Recycling : Dichloromethane and hexane recovered via distillation (≥90% efficiency).
- Temperature Control : Exothermic steps managed using jacketed reactors to maintain 0–5°C.
- Yield Improvement : Recrystallization in hexane increases purity from 85% to >98%.
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions involving hydroxylation, acetylation, and alkylation. A critical step is the introduction of the 4-octylphenyl group, which requires controlled coupling conditions (e.g., palladium catalysis or Friedel-Crafts alkylation). For analogs, fluorination procedures (e.g., General Procedure C in ) using benzoate catalysts under visible light have achieved moderate yields (38% NMR yield for fluorinated derivatives). Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Purity is confirmed via HPLC and NMR spectroscopy .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are pivotal for characterization?
- Methodological Answer : Structural validation relies on:
- ¹H/¹³C NMR : To confirm the presence of hydroxyl, hydroxymethyl, and acetamide groups.
- HRMS (High-Resolution Mass Spectrometry) : For exact mass determination (e.g., [M+H]+ calc. 448.2658, found 448.2660 for fluorinated analogs) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety).
- 19F NMR (for fluorinated derivatives): To resolve fluorine environments (δ -165 to -170 ppm) .
Advanced Research Questions
Q. What approaches are used to analyze metabolic pathways and degradation products of this compound in biological systems?
- Methodological Answer : Metabolic stability is assessed using:
- In vitro hepatocyte assays : To identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- LC-MS/MS : For detecting metabolites like 5-CA-2-HM-MCBX (), with fragmentation patterns matched to reference standards.
- Isotopic labeling : To trace metabolic transformations. Contradictions in metabolite profiles across studies may arise from interspecies variability (e.g., rodent vs. human liver microsomes), requiring cross-validation via stable isotope dilution assays .
Q. How can researchers resolve discrepancies in reported biological activities of structural analogs, such as fluorinated derivatives?
- Methodological Answer : Discrepancies often stem from:
- Stereochemical variations : Chiral centers (e.g., in tetrahydrofuran rings, ) can alter receptor binding.
- Impurity profiles : Trace impurities (e.g., Fingolimod-related amides, ) may confound activity assays. Resolution strategies include:
- HPLC-based purification (>98% purity thresholds).
- Dose-response studies to isolate structure-activity relationships (SAR).
- Computational docking : To predict binding affinities to targets like mGlu receptors () .
Q. What advanced techniques are employed to study the compound’s interaction with biological targets, such as metabotropic glutamate receptors (mGluRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (ka/kd) to mGlu8 receptors.
- Cryo-EM : For resolving binding conformations in receptor-ligand complexes.
- Behavioral assays : In mGlu8-KO mice () to differentiate target-specific effects from off-target interactions. Contradictions in anxiolytic efficacy (e.g., AZ12216052 in ) are addressed via comparative studies with selective antagonists .
Data Contradiction Analysis
Q. How can conflicting reports on synthetic yields (e.g., 38% vs. lower yields) for fluorinated analogs be reconciled?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst efficiency : Visible light intensity and benzoate photosensitizer concentrations ().
- Reaction monitoring : Real-time NMR or GC-MS to identify side reactions (e.g., over-fluorination).
- Workup protocols : Solvent extraction efficiency and crystallization conditions. Reproducibility is improved via strict adherence to documented procedures (e.g., General Procedure C) and validation with internal standards (e.g., trifluoromethylbenzene in ) .
Stability and Storage
Q. What storage conditions ensure long-term stability of this compound, and how is degradation monitored?
- Methodological Answer :
- Storage : -20°C in airtight, light-protected containers (similar to reference standards in ).
- Stability testing : Accelerated degradation studies (40°C/75% RH) with periodic HPLC-UV analysis (λmax ~255 nm, ) to detect hydrolytic or oxidative byproducts.
- Mass balance assays : To quantify degradation over ≥5 years .
Structural Modifications
Q. What strategies are effective in modifying the 4-octylphenyl moiety to enhance bioactivity or solubility?
- Methodological Answer :
- PEGylation : Introducing polyethylene glycol chains to the hydroxymethyl group.
- Heteroatom substitution : Replacing octylphenyl with pyridinyl () to improve aqueous solubility.
- Fluorination : As in , to enhance metabolic stability. Modifications are validated via logP measurements and in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
